4-Chloro-2-(methylthio)-6-(pyrrolidin-2-ylmethoxy)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC13439066
Molecular Formula: C10H15Cl2N3OS
Molecular Weight: 296.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H15Cl2N3OS |
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Molecular Weight | 296.22 g/mol |
IUPAC Name | 4-chloro-2-methylsulfanyl-6-(pyrrolidin-2-ylmethoxy)pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C10H14ClN3OS.ClH/c1-16-10-13-8(11)5-9(14-10)15-6-7-3-2-4-12-7;/h5,7,12H,2-4,6H2,1H3;1H |
Standard InChI Key | PMPVSMNSKCUBOD-UHFFFAOYSA-N |
SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |
Canonical SMILES | CSC1=NC(=CC(=N1)Cl)OCC2CCCN2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring substituted at positions 2, 4, and 6:
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Position 4: Chloro group (Cl) for electronic stabilization .
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Position 2: Methylthio group (SCH₃) contributing to lipophilicity.
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Position 6: Pyrrolidin-2-ylmethoxy group, introducing stereochemical complexity .
The hydrochloride salt enhances aqueous solubility, critical for biological applications .
Physicochemical Data
Property | Value |
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Molecular Formula | C₁₁H₁₆ClN₃O₂S·HCl |
Molecular Weight | 296.22 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
Synthesis and Reaction Pathways
Core Pyrimidine Formation
The pyrimidine ring is synthesized via cyclization of thiourea and diethyl malonate under basic conditions (e.g., NaOCH₃), followed by nitration and chlorination . Key steps include:
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Cyclization: Thiourea reacts with diethyl malonate to form 4,6-dihydroxy-2-methylpyrimidine .
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Chlorination: POCl₃ or triphosgene introduces chloro groups at position 4 .
Functionalization Steps
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Methylthio Introduction: Thiolation using CH₃SH or (CH₃)₂S₂ under basic conditions.
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Pyrrolidine-Methoxy Addition: Alkylation with pyrrolidin-2-ylmethanol in acetone/K₂CO₃ .
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Salt Formation: Treatment with HCl yields the hydrochloride salt .
Optimization Challenges
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Regioselectivity: Ensuring substitutions at correct positions requires controlled reaction temperatures (0–30°C) .
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product .
Biological Activity and Applications
Enzyme Inhibition
The compound’s pyrimidine scaffold aligns with kinase inhibitors (e.g., EGFR, CDK4) .
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PDE4 Inhibition: Structural analogs show anti-inflammatory activity for COPD/asthma .
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Antimicrobial Effects: Methylthio and chloro groups enhance activity against Gram-positive bacteria.
Comparative Analysis with Analogues
Compound | Key Differences | Activity Profile |
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4-Chloro-6-methoxy-2-(methylthio) | Methoxy vs. pyrrolidine-methoxy | Reduced kinase selectivity |
2-Chloro-6-methylpyrimidin-4-one | Lacks methylthio group | Antimicrobial |
Industrial and Research Relevance
Pharmaceutical Development
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Drug Candidates: Analogues are in clinical trials for cognitive disorders and cancer .
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Formulation: Hydrochloride salt improves bioavailability for oral administration .
Synthetic Methodology Contributions
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